((3-bromo-2,2-dimethyl-2H-chromen-7-yl)oxy)triisopropylsilane
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Overview
Description
((3-bromo-2,2-dimethyl-2H-chromen-7-yl)oxy)triisopropylsilane is a chemical compound that belongs to the class of organosilicon compounds It features a chromenyl group substituted with a bromine atom and a triisopropylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((3-bromo-2,2-dimethyl-2H-chromen-7-yl)oxy)triisopropylsilane typically involves the reaction of 3-bromo-2,2-dimethyl-2H-chromen-7-ol with triisopropylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
((3-bromo-2,2-dimethyl-2H-chromen-7-yl)oxy)triisopropylsilane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The chromenyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form the corresponding hydroxy or alkoxy derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkyl halides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted chromenyl derivatives.
Oxidation Reactions: Products include chromenyl ketones or aldehydes.
Reduction Reactions: Products include chromenyl alcohols or ethers.
Scientific Research Applications
((3-bromo-2,2-dimethyl-2H-chromen-7-yl)oxy)triisopropylsilane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of ((3-bromo-2,2-dimethyl-2H-chromen-7-yl)oxy)triisopropylsilane is not fully understood. its biological activity is thought to be mediated through interactions with cellular proteins and enzymes. The bromine atom and the chromenyl group may play a role in binding to specific molecular targets, leading to the modulation of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- (3-bromo-2,2-dimethyl-2H-chromen-7-yl)oxy)trimethylsilane
- (3-bromo-2,2-dimethyl-2H-chromen-7-yl)oxy)triethylsilane
- (3-bromo-2,2-dimethyl-2H-chromen-7-yl)oxy)triphenylsilane
Uniqueness
((3-bromo-2,2-dimethyl-2H-chromen-7-yl)oxy)triisopropylsilane is unique due to the presence of the triisopropylsilane group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
Molecular Formula |
C20H31BrO2Si |
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Molecular Weight |
411.4 g/mol |
IUPAC Name |
(3-bromo-2,2-dimethylchromen-7-yl)oxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C20H31BrO2Si/c1-13(2)24(14(3)4,15(5)6)23-17-10-9-16-11-19(21)20(7,8)22-18(16)12-17/h9-15H,1-8H3 |
InChI Key |
YQOSYUGUASPIRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC2=C(C=C1)C=C(C(O2)(C)C)Br |
Origin of Product |
United States |
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